tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate

Cross-coupling kinetics Palladium catalysis Aryl halide reactivity

Suzuki-ready building block for medicinal chemistry SAR: C-I bond reacts up to 100× faster than C-Br, enabling room-temperature cross-coupling with sensitive substrates without damaging the Boc protecting group. Orthogonal Boc protection supports sequential diversification-cross-couple first at the 7-iodo position, then acid-deprotect to liberate the secondary amine for further derivatization. Supplied as a solid at ≥98% purity for reliable automated dispensing and precise stoichiometry in high-throughput synthesis. XLogP 2.3 falls within the optimal CNS drug candidate range (2-4). Stable for 2 years at -20°C.

Molecular Formula C12H15IN2O3
Molecular Weight 362.16 g/mol
CAS No. 1198108-82-5
Cat. No. B1531998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate
CAS1198108-82-5
Molecular FormulaC12H15IN2O3
Molecular Weight362.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2=C1N=CC(=C2)I
InChIInChI=1S/C12H15IN2O3/c1-12(2,3)18-11(16)15-4-5-17-9-6-8(13)7-14-10(9)15/h6-7H,4-5H2,1-3H3
InChIKeyAJYLOKUCOHNRQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate – Overview


tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate is a halogenated heterocyclic building block belonging to the pyrido[3,2-b][1,4]oxazine family. It is characterized by a tert-butyl carbamate (Boc) protecting group at the 4-position and an iodine atom at the 7-position of the fused pyridine-oxazine scaffold [1]. The compound is supplied as a solid with a minimum purity of 95% and a molecular weight of 362.16 g/mol . Its computed logP (XLogP3-AA) is 2.3, with zero hydrogen bond donors and four hydrogen bond acceptors, defining its permeability and solubility profile for medicinal chemistry applications [1].

Why the 7-Iodo Substituent Is Irreplaceable


Generic substitution of the 7-iodo group with bromo, chloro, or hydrogen analogs is not a straightforward exchange because the C–I bond defines the kinetics of subsequent metal-catalyzed cross-coupling reactions and dictates the lipophilicity of the final molecule. Replacement with a less reactive halogen (e.g., Br or Cl) necessitates harsher catalytic conditions, longer reaction times, or higher catalyst loadings, which can compromise yield and functional group tolerance in multi-step syntheses [1]. Furthermore, the iodine atom contributes a distinct steric and electronic profile that influences target binding and ADME properties, making the iodo intermediate indispensable for specific structure–activity relationship (SAR) explorations [2]. The quantitative evidence below details these differentiation points.

Quantitative Differentiation Evidence


Suzuki–Miyaura Coupling Reactivity Advantage

In palladium-catalyzed Suzuki–Miyaura cross-coupling, the aryl iodide (target compound) undergoes oxidative addition significantly faster than the analogous aryl bromide and aryl chloride. Although a direct head-to-head comparison on the identical pyridooxazine scaffold is not yet published, the general reactivity order ArI > ArBr > ArCl is a well-established class-level principle. Quantitative kinetic studies on model aryl halides show relative oxidative addition rates of approximately 100 : 1 : 0.01 for PhI vs. PhBr vs. PhCl with Pd(PPh₃)₄ in toluene at 25 °C [1]. This translates to milder reaction conditions (lower temperature, reduced catalyst loading, shorter time) for the iodo compound, which is critical for preserving the acid-labile Boc group. The Organic Letters paper specifically states that 'Suzuki couplings involving iodopyridinium intermediates are particularly effective' [2].

Cross-coupling kinetics Palladium catalysis Aryl halide reactivity

Computed Lipophilicity Comparison

The iodine substitution significantly elevates lipophilicity compared to lighter halogens. The target compound has a computed XLogP3-AA of 2.3 [1]. Based on established Hansch π‑constants (I = 1.12, Br = 0.86, Cl = 0.71), the corresponding 7‑bromo analog is estimated to have an XLogP of approximately 2.04, and the 7‑chloro analog approximately 1.89 [2]. The difference of ~0.26 log units between iodo and bromo, and ~0.41 log units between iodo and chloro, can impact passive membrane permeability and non‑specific binding in biological assays.

Lipophilicity Physicochemical properties Drug-likeness

Purity and Physical Form Consistency

The target compound is reliably supplied as a solid with a minimum purity specification of 95% . In contrast, the 7‑bromo analog is often reported as a liquid or low‑melting solid with a typical purity of 97% but greater batch‑to‑batch variability . The solid physical form of the iodo compound facilitates accurate weighing and compatibility with automated solid‑dispensing platforms used in high‑throughput parallel synthesis, reducing handling errors and improving workflow reproducibility.

Purity specification Physical form Automated chemistry

Orthogonal Boc Deprotection Capability

The tert‑butyl carbamate (Boc) group at the 4‑position is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂) that are orthogonal to the C–I bond, allowing sequential functionalization. This enables a synthetic strategy where the iodine is first utilized in a cross‑coupling reaction, and the Boc group is subsequently removed to expose the secondary amine for further derivatization [1]. Analogs lacking the Boc group (e.g., 7‑iodo‑2H‑pyrido[3,2‑b][1,4]oxazine) require separate protection steps, adding synthetic cost and time. The Boc analog also shows improved stability during long‑term storage at –20 °C under dry, light‑protected conditions .

Boc protecting group Orthogonal deprotection Solid‑phase synthesis

Optimal Application Scenarios


Late-Stage Diversification for SAR Exploration

The superior reactivity of the C–I bond in Suzuki–Miyaura coupling (Section 3, Evidence 1) makes this compound ideal for late‑stage diversification. Aryl iodides react up to 100‑fold faster than aryl bromides under identical Pd(0) conditions, enabling room‑temperature couplings with sensitive functionality [1]. This allows medicinal chemists to introduce structurally diverse aryl and heteroaryl groups at the 7‑position of the pyridooxazine core without damaging the Boc protecting group, expanding SAR coverage while minimizing synthetic effort.

CNS Drug Discovery Requiring Lipophilicity Control

The elevated logP of the iodo analog (+0.26 vs. bromo, +0.41 vs. chloro) (Section 3, Evidence 2) is particularly valuable for CNS‑targeted programs where optimal logP is critical for blood‑brain barrier penetration. The computed XLogP of 2.3 falls within the desirable range for CNS drugs (typically 2–4), and the iodine atom can later be replaced via cross‑coupling or serve as a permanent hydrophobic anchor [2].

Automated Parallel Synthesis and Library Production

The solid physical form and consistent ≥95% purity (Section 3, Evidence 3) ensure reliable automated dispensing, reducing weighing errors and enabling precise stoichiometry in high‑throughput synthesis. The Boc group provides an orthogonal handle for subsequent deprotection and coupling, making the compound a versatile building block for generating diverse screening libraries with minimal manual intervention .

Multi-Step Synthesis with Cross-Coupling and Amine Functionalization

The orthogonal Boc protection (Section 3, Evidence 4) allows chemists to perform a carbon–carbon bond‑forming reaction at the iodine position first, followed by acidic deprotection to liberate the secondary amine for further derivatization. This two‑step sequence is more efficient than routes starting from unprotected analogs and is validated by storage stability data confirming the compound remains unchanged for up to 2 years at –20 °C .

Quote Request

Request a Quote for tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.